1-Bromo-3-ethoxy-5-methylbenzene
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Overview
Description
1-Bromo-3-ethoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethoxy-5-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethoxy-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the bromine atom can be replaced by other electrophiles such as nitro groups, sulfonic acid groups, or alkyl groups.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.
Major Products Formed:
Scientific Research Applications
1-Bromo-3-ethoxy-5-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-5-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles .
Comparison with Similar Compounds
1-Bromo-3-methylbenzene: This compound lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-3-ethoxybenzene: This compound lacks the methyl group, which can affect its reactivity and applications.
Uniqueness: 1-Bromo-3-ethoxy-5-methylbenzene is unique due to the presence of both the ethoxy and methyl groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-ethoxy-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHJNOUANFKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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